Cas no 177707-16-3 (Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI))

Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI) structure
177707-16-3 structure
Product name:Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI)
CAS No:177707-16-3
MF:C16H22NO3Cl
Molecular Weight:311.804
CID:3168614
PubChem ID:53744314

Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI) 化学的及び物理的性質

名前と識別子

    • Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI)
    • Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate
    • AKOS037650226
    • 177707-16-3
    • CS-M1715
    • CS-14486
    • N-[1-(4-Chloro-benzyl)-but-3-enyl]-N-ethoxymethyl-carbamic acid methyl ester
    • methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]-N-(ethoxymethyl)carbamate
    • CWUKFXVGYJPDTG-UHFFFAOYSA-N
    • SCHEMBL8483788
    • Methyl [1-(4-chlorobenzyl)but-3-enyl]ethoxymethylcarbamate
    • Methyl(1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate
    • CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl](ethoxyMethyl)-, Methyl ester (9CI)
    • インチ: InChI=1S/C16H22ClNO3/c1-4-6-15(11-13-7-9-14(17)10-8-13)18(12-21-5-2)16(19)20-3/h4,7-10,15H,1,5-6,11-12H2,2-3H3
    • InChIKey: CWUKFXVGYJPDTG-UHFFFAOYSA-N
    • SMILES: C=CCC(CC1=CC=C(C=C1)Cl)N(COCC)C(=O)OC

計算された属性

  • 精确分子量: 311.1288213g/mol
  • 同位素质量: 311.1288213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 10
  • 複雑さ: 317
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • XLogP3: 4.2

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • Boiling Point: 399.3±42.0 °C at 760 mmHg
  • フラッシュポイント: 195.3±27.9 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI) Security Information

Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059406-250mg
Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate
177707-16-3 95%
250mg
¥6134 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059406-1g
Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate
177707-16-3 95%
1g
¥13213 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059406-100mg
Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate
177707-16-3 95%
100mg
¥3963 2023-04-15

Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI) 関連文献

Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI)に関する追加情報

Carbamic Acid, [1-[(4-Chlorophenyl)Methyl]-3-Butenyl](Ethoxymethyl)-, Methyl Ester (9CI)

Carbamic acid derivatives have long been recognized for their versatility in organic synthesis and their applications in various industries. Among these, the compound Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI), with CAS No. 177707-16-3, stands out as a significant molecule due to its unique structural features and potential applications. This compound is a methyl ester derivative of carbamic acid, featuring a substituted butenyl group and an ethoxymethyl substituent. Its structure combines elements of aromaticity, unsaturation, and ester functionality, making it a valuable compound in both academic research and industrial settings.

The synthesis of Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI) involves a series of carefully designed organic reactions. The starting materials typically include chlorobenzene derivatives and appropriate alkenes or alkynes, which undergo coupling reactions to form the desired intermediate. The introduction of the ethoxymethyl group is achieved through nucleophilic substitution or alkylation reactions, while the formation of the methyl ester is accomplished via standard esterification techniques. Recent advancements in catalytic systems and reaction conditions have significantly improved the yield and purity of this compound.

One of the most notable applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. For instance, researchers have employed Carbamic acid derivatives in the development of novel agrochemicals and pharmaceutical agents. The presence of the 4-chlorophenyl group imparts certain electronic properties to the molecule, enhancing its reactivity in subsequent transformations. Additionally, the ethoxymethyl group serves as a protecting group during multi-step syntheses, ensuring the stability of reactive intermediates.

Recent studies have also explored the potential of Carbamic acid derivatives in polymer chemistry. By incorporating these compounds into polymer backbones, scientists have developed materials with improved mechanical properties and thermal stability. The unsaturation present in the butenyl group allows for controlled polymerization reactions, enabling the creation of tailored polymers for specific applications such as high-performance adhesives or advanced composites.

In terms of environmental impact, Carbamic acid derivatives have been studied for their biodegradability and eco-friendly properties. Researchers have found that under certain conditions, these compounds can undergo enzymatic degradation, reducing their persistence in natural ecosystems. This makes them attractive candidates for sustainable chemical processes.

The structural uniqueness of Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl](ethoxymethyl)-, methyl ester (9CI) also lends itself to analytical challenges. Advanced spectroscopic techniques such as NMR and mass spectrometry are commonly employed to confirm its structure and purity. Recent advancements in computational chemistry have further facilitated the prediction of its physical properties and reactivity patterns.

In conclusion, Carbamic acid derivatives continue to be a focal point in organic chemistry research due to their diverse applications and unique structural features. The compound with CAS No. 177707-16-3 represents a prime example of how tailored molecular design can lead to innovative solutions across various industries.

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